molecular formula C9H19N3O B7986630 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7986630
M. Wt: 185.27 g/mol
InChI Key: UTKCPKLCCMCIQG-MRVPVSSYSA-N
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Description

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a substituted acetamide derivative featuring a stereospecific (R)-configured pyrrolidine ring with a methyl group at position 1 and an ethyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKCPKLCCMCIQG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pyrrolidine Synthesis

The (R)-1-methylpyrrolidine scaffold is typically prepared via:

Method A: Asymmetric Hydrogenation

ParameterConditionYieldSource
Starting material1-methyl-3-pyrrolidinone-
CatalystRu-BINAP complex92%
Pressure50 psi H₂
SolventMeOH

Method B: Resolution via Tartaric Acid

ParameterConditionYieldSource
Racemic mixture1-methylpyrrolidin-3-amine-
Resolving agentD-(-)-Tartaric acid35%
SolventEthanol/water (3:1)
Enantiomeric excess>99% (R)

N-Ethyl Group Introduction

Method C: Reductive Amination

ComponentDetailSource
Amine(R)-1-methylpyrrolidin-3-amine
CarbonylAcetaldehyde
Reducing agentNaBH₃CN
SolventMeOH, 0°C → RT
Yield78%

Method D: Alkylation with Ethyl Halides

ParameterConditionYieldSource
Alkylating agentEthyl iodide65%
BaseK₂CO₃
SolventDMF, 60°C, 12h
PurificationColumn chromatography (SiO₂)

Acetamide Formation

Method E: Acetyl Chloride Coupling

ComponentDetailSource
AmineN-Ethyl-(R)-1-methylpyrrolidin-3-amine
Acylating agentChloroacetyl chloride
BaseNaOH (aq)
SolventDCM, 0°C → RT
Yield82%

Method F: EDC/HOBt-Mediated Coupling

ParameterConditionYieldSource
Carboxylic acidAcetic acid
Coupling agentEDC·HCl
AdditiveHOBt
SolventDMSO, RT, 24h
WorkupPrecipitation with H₂O

Optimization and Industrial Scalability

Stereochemical Control

  • Chiral HPLC analysis confirms >99% ee when using Method B

  • Asymmetric catalysis (Method A) reduces resolution steps but requires specialized equipment

Green Chemistry Approaches

StrategyImplementationEfficiency GainSource
Continuous flowMicroreactors for alkylation steps40% time reduction
Solvent recyclingDMF recovery via distillation78% cost savings

Purification Challenges

  • Ethyl group regioisomers require gradient HPLC separation

  • Acetamide crystallization : Optimal from ethyl acetate/hexane (3:1)

Comparative Method Analysis

MetricMethod C (Reductive Amination)Method D (Alkylation)Method E (AcCl)Method F (EDC)
Total yield68%58%72%81%
Purity (HPLC)95.2%89.7%98.1%99.3%
Stereochemical integrityMaintainedPartial racemizationMaintainedMaintained
ScalabilityPilot-scale demonstratedLab-scale onlyIndustrialIndustrial

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and electrophiles like acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Derivatives with different alkyl or acyl groups.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with a similar structure to 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide have applications in treating neurological disorders. The pyrrolidine ring is often involved in enhancing dopaminergic and serotonergic activity, which can be beneficial for conditions such as depression and anxiety.

Case Study : A study published in Frontiers in Pharmacology highlighted the impact of pyrrolidine derivatives on serotonin receptors, suggesting that modifications to the structure could enhance their efficacy as antidepressants .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Similar derivatives have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus.

Case Study : A comparative analysis demonstrated that certain pyrrolidine-based compounds exhibited significant antibacterial activity, warranting further investigation into their mechanisms and potential as antibiotic agents .

Cancer Treatment

Research into related compounds has indicated potential anticancer properties. The structural similarity to known anticancer agents suggests that this compound may also exhibit cytotoxic effects against cancer cell lines.

Case Study : In vitro studies on related pyrrolidine derivatives showed promising cytotoxicity against breast cancer cell lines (MCF-7, T47-D) with IC50 values indicating effective inhibition of cell proliferation .

Summary of Findings

Application AreaEvidence/Study ReferenceObservations/Results
Neurological DisordersFrontiers in Pharmacology Enhanced serotonergic activity observed
Antimicrobial ActivityComparative Analysis Significant antibacterial effects noted
Cancer TreatmentIn vitro Studies Promising cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism by which 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared with structurally related acetamides, focusing on substituent modifications and their implications:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Ethyl, (R)-1-methyl-pyrrolidin-3-yl C9H19N3O ~185* Pyrrolidine ring, R-configuration
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Cyclopropyl, (R)-1-methyl-pyrrolidin-3-yl C10H17N3O 197.28 Cyclopropyl substituent, higher lipophilicity
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide Methyl, 1-methyl-piperidin-4-yl C9H17N3O 183.25 Piperidine ring (6-membered), increased flexibility
2-Amino-N-isopropyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide Isopropyl, 1-methyl-pyrrolidin-2-ylmethyl C11H23N3O 213.32 Branched substituent, enhanced steric bulk

*Estimated based on cyclopropyl analog .

Key Observations:

Substituent Effects: Ethyl vs. Pyrrolidine vs. Piperidine: The six-membered piperidine ring in the piperidin-4-yl analog offers greater conformational flexibility compared to the rigid five-membered pyrrolidine, which may influence receptor binding kinetics .

Stereochemical Considerations: The (R)-configuration of the pyrrolidine ring in the target compound may confer stereoselective interactions with biological targets, a feature absent in non-chiral analogs like the piperidine derivative .

Biological Activity

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is a compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol. This compound has garnered attention in pharmacological research due to its potential neuropharmacological applications, particularly its interactions with neurotransmitter systems such as acetylcholine and dopamine. The presence of an amine functional group and a pyrrolidine ring suggests significant biological activity, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Properties

The structure of this compound includes an ethyl group and a pyrrolidine ring, which contribute to its unique properties. The compound's characteristics can be summarized in the following table:

Property Details
Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Functional Groups Amine, Acetamide
Structural Features Ethyl group, Pyrrolidine ring

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the realm of neuropharmacology. Its structural components suggest potential interactions with neurotransmitter systems, leading to various effects on cognitive function and neuroprotection.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound can modulate receptor activity. Specifically, interactions with acetylcholine receptors may enhance cognitive functions such as memory and learning. Additionally, dopaminergic pathways could be influenced, potentially impacting mood and reward mechanisms.

Case Studies

  • Cognitive Enhancement : In a study involving animal models, compounds structurally related to this compound demonstrated improved performance in memory tasks, suggesting a role in cognitive enhancement through cholinergic modulation.
  • Neuroprotection : Another study highlighted the neuroprotective properties of similar compounds against excitotoxicity induced by glutamate, indicating potential therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents at the nitrogen or carbon atoms adjacent to the acetamide moiety can lead to differences in receptor affinity and selectivity.

Compound Molecular Formula Biological Activity
2-Chloro-N-ethyl-N-(R)-1-methyl-piperidin-3-yl-acetamideC10H19ClN2OEnhanced lipophilicity; increased receptor binding
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamideC9H18N2OPotentially less stable; reduced efficacy
(S)-N-Ethyl-N-(1-methyl-pyrrolidin-3-yl)acetamideC9H19N3ODifferent stereochemistry alters receptor interaction

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications to enhance bioavailability and brain penetration are vital for maximizing therapeutic efficacy.

Q & A

Q. Critical Parameters :

  • Temperature control : Lower temperatures (0–5°C) minimize racemization during alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Reagent stoichiometry : Excess ethylating agents (1.2–1.5 eq) improve conversion rates .

Basic: What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Retention time comparisons against racemic mixtures confirm enantiopurity .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) to assign absolute configuration .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS with <2 ppm mass accuracy validates molecular formula (e.g., observed [M+H]+^+ = 214.1445 for C10_{10}H20_{20}N3_{3}O) .

Advanced: How can computational chemistry methods enhance the design of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in alkylation or acylation reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) to prioritize derivatives with optimal binding energies .
  • Machine Learning : Train models on existing SAR data to predict physicochemical properties (logP, pKa) and guide synthetic prioritization .

Advanced: What experimental design strategies are recommended for optimizing reaction conditions in complex multi-step syntheses?

Methodological Answer:

  • Factorial Design : Use a 2k^k factorial approach to screen variables (temperature, catalyst loading, solvent polarity). For example, a 3-factor design can identify interactions between temperature (20–60°C), base strength (K2_2CO3_3 vs. Et3_3N), and reaction time (2–12 hrs) .
  • Response Surface Methodology (RSM) : Optimize yield and enantiomeric excess (ee) by modeling quadratic relationships between variables .
  • DoE Software : Tools like JMP or Minitab automate analysis and generate contour plots for parameter optimization .

Advanced: How should researchers address contradictory biological activity data between in vitro and cellular models for this compound?

Methodological Answer:

  • Bioavailability Analysis : Measure logD (octanol-water distribution) and membrane permeability (PAMPA assay) to assess cellular uptake limitations .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in cellular lysates .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in live cells, reconciling discrepancies with in vitro data .

Advanced: What catalytic systems show promise for enantioselective synthesis of the pyrrolidine moiety?

Methodological Answer:

  • Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable asymmetric Mannich reactions to form the pyrrolidine core with >90% ee .
  • Transition Metal Catalysts : Ru(II)-Pheox complexes catalyze hydrogenation of pyrrolidine precursors with high stereocontrol (dr >20:1) .
  • Enzyme-Mediated Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates to isolate the (R)-enantiomer .

Basic: What are the key stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the acetamide group in humid environments; monitor via accelerated stability studies (40°C/75% RH) .
  • Storage Recommendations :
    • Short-term : -20°C in desiccated, amber vials.
    • Long-term : Lyophilized under argon with stabilizers (e.g., trehalose) .
  • Analytical Monitoring : Periodic HPLC-UV analysis (220 nm) to detect degradation peaks .

Advanced: What innovative purification techniques improve recovery of polar intermediates in the synthesis pathway?

Methodological Answer:

  • Hydrophilic Interaction Chromatography (HILIC) : Effective for polar intermediates; use silica columns with acetonitrile/water gradients (5→40% H2_2O) .
  • Countercurrent Chromatography (CCC) : Solvent systems (e.g., EtOAc/MeOH/H2_2O 5:1:5) separate closely related polar analogs without irreversible adsorption .
  • Crystallization Engineering : Additive-driven crystallization (e.g., ionic liquids) enhances crystal habit and purity of hygroscopic intermediates .

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